molecular formula C31H55NaO7 B12766230 sodium;(Z)-4-(2-butoxyethoxy)-4-oxobut-2-enoic acid;octadec-1-ene;prop-2-enoate CAS No. 168886-09-7

sodium;(Z)-4-(2-butoxyethoxy)-4-oxobut-2-enoic acid;octadec-1-ene;prop-2-enoate

Cat. No.: B12766230
CAS No.: 168886-09-7
M. Wt: 562.8 g/mol
InChI Key: GZDFBMGLZZYRDH-ZGVDEOGJSA-M
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Description

The compound “sodium;(Z)-4-(2-butoxyethoxy)-4-oxobut-2-enoic acid;octadec-1-ene;prop-2-enoate” is a complex organic molecule that likely exhibits unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound would involve multiple steps, including the formation of the (Z)-4-(2-butoxyethoxy)-4-oxobut-2-enoic acid moiety, the octadec-1-ene segment, and the prop-2-enoate group. Each of these components would be synthesized separately and then combined under specific reaction conditions. Common synthetic methods might include:

    Esterification: To form the ester linkage in the prop-2-enoate group.

    Hydrolysis: To prepare the carboxylic acid group in the (Z)-4-(2-butoxyethoxy)-4-oxobut-2-enoic acid.

    Alkylation: To introduce the butoxyethoxy group.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography might be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound could undergo various types of chemical reactions, including:

    Oxidation: The presence of double bonds and ether groups makes it susceptible to oxidation.

    Reduction: The carbonyl group in the oxobut-2-enoic acid segment could be reduced to an alcohol.

    Substitution: The ester and ether groups could participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Hydroxide ions (OH⁻), alkoxide ions (RO⁻).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or ethers.

Scientific Research Applications

This compound could have various scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological pathways.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Chemical Reactivity: Undergoing chemical reactions that alter cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Sodium acrylate: A simpler compound with similar ester functionality.

    Octadecene: A hydrocarbon with a similar long-chain alkene structure.

    Butoxyethanol: A compound with a similar ether group.

Uniqueness

The uniqueness of “sodium;(Z)-4-(2-butoxyethoxy)-4-oxobut-2-enoic acid;octadec-1-ene;prop-2-enoate” lies in its combination of functional groups and structural complexity, which may confer unique chemical and physical properties not found in simpler compounds.

Properties

CAS No.

168886-09-7

Molecular Formula

C31H55NaO7

Molecular Weight

562.8 g/mol

IUPAC Name

sodium;(Z)-4-(2-butoxyethoxy)-4-oxobut-2-enoic acid;octadec-1-ene;prop-2-enoate

InChI

InChI=1S/C18H36.C10H16O5.C3H4O2.Na/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2;1-2-3-6-14-7-8-15-10(13)5-4-9(11)12;1-2-3(4)5;/h3H,1,4-18H2,2H3;4-5H,2-3,6-8H2,1H3,(H,11,12);2H,1H2,(H,4,5);/q;;;+1/p-1/b;5-4-;;

InChI Key

GZDFBMGLZZYRDH-ZGVDEOGJSA-M

Isomeric SMILES

CCCCCCCCCCCCCCCCC=C.CCCCOCCOC(=O)/C=C\C(=O)O.C=CC(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCC=C.CCCCOCCOC(=O)C=CC(=O)O.C=CC(=O)[O-].[Na+]

Origin of Product

United States

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